4-iodo-1,5-dimethyl-1H-pyrazole
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Overview
Description
4-Iodo-1,5-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent at the fourth position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Scientific Research Applications
Anticancer Activity
4-Aminoantipyrine derivatives, including pyrazolone derivatives that share structural features with 4-iodo-1,5-dimethyl-1H-pyrazole, have been synthesized and evaluated for their anticancer activity. These compounds displayed significant activity against human tumor breast cancer cell lines, suggesting potential applications in developing new anticancer agents (Ghorab, El-Gazzar, & Alsaid, 2014).
Synthesis of Oligomeric Compounds
Research on monomeric and oligomeric 1,1′-methylenebis-(1H-pyrazoles) containing ethynyl fragments, which involve 4-iodo-1H-pyrazoles, has been conducted. These compounds have applications in creating new materials with potential uses in various technological applications (Potapov, Khlebnikov, & Vasilevskii, 2006).
Organic Synthesis and Catalysis
New palladium(II) complexes with pyrazole ligands, including 4-iodo-1H-pyrazoles, have been synthesized and characterized. These complexes have been tested for their cytotoxicity against cancer cell lines, demonstrating the potential of 4-iodo-1H-pyrazole derivatives in catalysis and as precursors for pharmaceutical compounds (Barra et al., 2011).
Antioxidant Activity
Studies have also focused on the antioxidant activity of pyrazole derivatives. Compounds containing the pyrazole moiety have shown potential radical scavenging capacity and antioxidant activity, indicating their usefulness in addressing oxidative stress-related conditions (Karrouchi et al., 2019).
Building Blocks for Chemical Synthesis
The preparation of 4- and 5-iodinated pyrazoles, including derivatives of this compound, as useful building blocks for further chemical synthesis, highlights the versatility of these compounds in constructing more complex molecular architectures for various applications (Guillou, Bonhomme, Ermolenko, & Janin, 2011).
Safety and Hazards
Future Directions
While the future directions for “4-iodo-1,5-dimethyl-1H-pyrazole” are not explicitly mentioned in the search results, it’s worth noting that pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is ongoing research into new and improved applications for pyrazole derivatives.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been known to interact with various targets such as alcohol dehydrogenase 1a, 1b, and 1c, and mycocyclosin synthase .
Mode of Action
It’s known that iodine can catalyze the formation of a pyrazole structure through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . This suggests that 4-iodo-1,5-dimethyl-1H-pyrazole might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
It’s known that the compound is a small molecule, suggesting that it might have good bioavailability .
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c , suggesting that light, moisture, and temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole typically involves the iodination of 1,5-dimethyl-1H-pyrazole. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole with iodine in the presence of a base such as ammonium hydroxide. This reaction proceeds under mild conditions and yields the desired iodinated product .
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions
Properties
IUPAC Name |
4-iodo-1,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAYSWMALOLASK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304473 |
Source
|
Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6647-96-7 |
Source
|
Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6647-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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